2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O5S/c15-10-14(18)16-3-5-17(6-4-16)23(19,20)11-1-2-12-13(9-11)22-8-7-21-12/h1-2,9H,3-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADSZXHBCSWVAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with piperazine in the presence of a chloroacetyl chloride. The reaction conditions include maintaining a controlled temperature and using a suitable solvent to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroethanone Group
The chloroethanone moiety is a prime site for nucleophilic substitution due to the electron-withdrawing ketone group activating the adjacent C–Cl bond.
The piperazine nitrogen’s basicity (predicted pKa ~6.28 ) may influence reaction rates by modulating nucleophilicity in aqueous conditions.
Piperazine Ring Reactivity
The piperazine moiety can participate in alkylation or acylation reactions, though steric hindrance from the benzodioxine-sulfonyl group may limit accessibility.
| Reaction Type | Reagents/Conditions | Expected Outcome |
|---|---|---|
| N-Alkylation | Alkyl halides, Michael acceptors | Quaternary ammonium derivatives |
| Acylation | Acid chlorides, anhydrides | Amide-functionalized derivatives |
The sulfonyl group’s electron-withdrawing nature may reduce piperazine’s nucleophilicity compared to unsubstituted analogs .
Sulfonyl Group Reactivity
The benzodioxine-sulfonyl group is typically stable but can participate in desulfonation or act a directing group in electrophilic aromatic substitution (EAS).
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Desulfonation | Strong acids (e.g., H2SO4) | Benzodioxine derivatives |
| EAS (e.g., nitration) | HNO3/H2SO4 | Nitro-substituted benzodioxine products |
The sulfonyl group’s meta-directing effect would guide electrophiles to specific positions on the benzodioxine ring.
Benzodioxine Ring Modifications
The 2,3-dihydro-1,4-benzodioxine system may undergo oxidation or ring-opening under harsh conditions:
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Quinone derivatives |
| Acidic Hydrolysis | Concentrated HCl, heat | Catechol and disulfonic acid byproducts |
Cyclization reactions involving the benzodioxine moiety have been reported in related compounds.
Coupling Reactions
The carbonyl group in ethanone and sulfonyl functionalities may enable cross-coupling or condensation reactions:
| Reaction Type | Reagents/Conditions | Application |
|---|---|---|
| Suzuki-Miyaura | Pd catalysts, boronic acids | Biaryl synthesis |
| Grignard Addition | RMgX | Alcohol or ketone derivatives |
Such reactions are speculative but align with methodologies in heterocyclic drug synthesis .
Stability and Degradation Pathways
-
Thermal Stability : Predicted boiling point ~460°C suggests moderate thermal resilience.
-
Hydrolytic Sensitivity : The sulfonamide and ester-like bonds may hydrolyze under prolonged acidic/basic conditions.
-
Photodegradation : Benzodioxine systems are prone to photooxidation, forming quinones or radical intermediates.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural features allow it to interact with biological targets, making it useful in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to modulate biological processes can be harnessed to treat various diseases.
Industry: In industry, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its unique properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which 2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Table 1: Core Structural Differences
| Compound Name / CAS / CID | Molecular Formula | Molar Mass (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound (CID 2051980) | C₁₄H₁₇ClN₂O₅S | 360.81 | 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl; Chloroacetyl |
| 2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperazin-1-yl]ethan-1-one (857041-80-6) | C₁₅H₁₇ClN₂O₄ | 324.76 | 2,3-Dihydro-1,4-benzodioxine-2-carbonyl; Chloroacetyl |
| 1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one (847939-23-5) | C₂₃H₂₄N₂O₆S | 456.51 | 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl; 6-Methylbenzofuran-3-yl |
Key Observations :
- CAS 857041-80-6 replaces sulfonyl with a carbonyl group, reducing polarity and molecular weight . CAS 847939-23-5 introduces a lipophilic 6-methylbenzofuran moiety, increasing molecular size and hydrophobicity .
Physicochemical Properties
Table 2: Predicted and Experimental Properties
Notes:
- The benzofuran-containing analogue (CAS 847939-23-5) is significantly larger, likely impacting membrane permeability and metabolic stability .
Pharmacological Potential
- Target Compound: No activity data available. Its sulfonyl group may target enzymes or receptors requiring polar interactions.
- CAS 847939-23-5 : Explicitly identified as a Perilipin-1/5 Inhibitor , with applications in metabolic syndrome or obesity research .
- CAS 857041-80-6: No reported bioactivity, likely restricted to synthetic intermediates.
Biological Activity
2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one (CAS No. 722491-28-3) is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a 2,3-dihydro-1,4-benzodioxine sulfonyl group. Its molecular formula is with a molecular weight of 360.81 g/mol. The structural representation is as follows:
Antioxidant Properties
Research indicates that derivatives of benzodioxine compounds exhibit lipid peroxidation inhibition . A study highlighted that certain analogs of 2,3-dihydro-1,4-benzodioxine were found to be significantly more effective than standard antioxidants like probucol in preventing oxidative damage to low-density lipoproteins (LDL) . The most active derivatives demonstrated inhibition rates between 5 to over 45 times higher than probucol.
Calcium Antagonist Activity
Some studies have reported that compounds similar to 2-Chloro-1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]ethan-1-one exhibit calcium antagonist properties comparable to flunarizine. This activity suggests potential applications in treating conditions like hypertension and other cardiovascular diseases .
Hypolipidemic Effects
In vivo studies indicated that certain benzodioxine derivatives exhibited significant hypolipidemic effects in animal models. For instance, one compound showed notable lipid-lowering effects at dosages of 100 and 300 mg/kg in mice . This finding supports the potential use of these compounds in managing dyslipidemia.
The biological activity of the compound can be attributed to several mechanisms:
- Free Radical Scavenging : The benzodioxine structure allows for effective interaction with free radicals, thereby reducing oxidative stress.
- Calcium Channel Blockade : By inhibiting calcium influx into cells, these compounds can help manage blood pressure and cardiac function.
- Modulation of Lipid Metabolism : Through various biochemical pathways, these compounds can influence lipid profiles and reduce cholesterol levels.
Case Study 1: Lipid Peroxidation Inhibition
A study conducted on a series of benzodioxine derivatives evaluated their effectiveness against copper-induced LDL peroxidation. Compounds were tested in vitro and showed promising results in reducing lipid peroxidation levels significantly compared to controls .
Case Study 2: In Vivo Hypolipidemic Activity
In another study involving mice models with induced hyperlipidemia, administration of selected benzodioxine derivatives resulted in a marked decrease in serum cholesterol levels after treatment periods of 14 days . These findings suggest a direct correlation between compound administration and lipid profile improvement.
Q & A
Q. Methodological Answer :
LC-MS Profiling : Use high-resolution LC-MS (Q-TOF) with positive/negative ionization to detect impurities. Compare fragmentation patterns with theoretical masses .
Isolation via Prep-HPLC : Collect fractions of unknown peaks (C18 column, isocratic elution) for standalone NMR analysis.
Reference Standards : Cross-reference with pharmacopeial impurity standards (e.g., USP/EP guidelines) for structural elucidation .
Mechanistic Studies : Perform kinetic experiments (e.g., varying reaction time/temperature) to trace impurity formation pathways.
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Q. Methodological Answer :
Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
Ventilation : Perform reactions in a fume hood to avoid inhalation of chloroacetyl chloride vapors .
Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced: How can computational methods enhance the design of derivatives based on this compound’s scaffold?
Q. Methodological Answer :
Molecular Docking : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases).
QSAR Modeling : Develop quantitative structure-activity relationship models with descriptors like logP, polar surface area, and H-bond donors .
ADMET Prediction : Employ SwissADME to optimize pharmacokinetic properties (e.g., BBB permeability, CYP inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
